Dnmt-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dnmt-IN-1 is a compound that acts as an inhibitor of DNA methyltransferase 1 (DNMT1). DNA methyltransferases are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation. This process plays a crucial role in regulating gene expression and maintaining genome stability. Abnormal DNA methylation patterns are associated with various diseases, including cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dnmt-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as condensation, cyclization, and functional group transformations.

Formation of this compound: The final step involves the reaction of intermediates under controlled conditions, such as specific temperatures, solvents, and catalysts, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dnmt-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Dnmt-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.

Biology: Employed in research to understand the role of DNA methylation in cellular processes and development.

Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal DNA methylation, such as cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA methyltransferases

Wirkmechanismus

Dnmt-IN-1 exerts its effects by inhibiting the activity of DNA methyltransferase 1 (DNMT1). This inhibition prevents the addition of methyl groups to DNA, leading to changes in gene expression. The compound specifically targets the catalytic domain of DNMT1, interfering with its ability to transfer methyl groups from the donor molecule S-adenosyl methionine (SAM) to DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Decitabine: Another DNMT inhibitor used in cancer therapy.

Azacitidine: A compound with similar inhibitory effects on DNA methyltransferases.

RG108: A small molecule inhibitor of DNMTs with a different chemical structure

Uniqueness of Dnmt-IN-1

This compound is unique due to its specific targeting of DNMT1 and its potential for high selectivity and potency. Unlike some other inhibitors, this compound may offer advantages in terms of reduced off-target effects and improved therapeutic efficacy .

Biologische Aktivität

Dnmt-IN-1 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in maintaining DNA methylation patterns. This compound has garnered attention for its potential therapeutic applications in cancer and other diseases associated with aberrant DNA methylation. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in clinical settings.

This compound functions primarily by inhibiting the catalytic activity of DNMT1, thereby preventing the methylation of DNA at cytosine residues. This inhibition can lead to the reactivation of silenced genes, particularly tumor suppressor genes, and may contribute to the reversal of malignant phenotypes in cancer cells.

Key Features:

- Selective Inhibition : this compound specifically targets DNMT1 without significantly affecting DNMT3A or DNMT3B.

- Impact on Gene Expression : By inhibiting DNMT1, this compound can alter gene expression profiles, promoting the expression of genes that are typically silenced through hypermethylation.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity across various cancer types. Below are key findings from studies assessing its impact:

Table 1: Effects of this compound on Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Effect on Methylation | Gene Reactivation |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | 2.5 | Decreased | p16INK4a |

| Colorectal Cancer | HCT116 | 3.0 | Decreased | MLH1 |

| Lung Cancer | A549 | 4.0 | Decreased | RASSF1A |

| Head and Neck Cancer | CAL27 | 2.0 | Decreased | CDH13 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Breast Cancer Study :

- In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in DNMT1 activity and led to the reactivation of the tumor suppressor gene p16INK4a, which is often silenced in breast tumors.

-

Colorectal Cancer Study :

- HCT116 cells treated with this compound showed a marked decrease in global DNA methylation levels, correlating with increased expression of MLH1, a gene critical for DNA repair. This suggests that this compound may enhance chemosensitivity in colorectal cancer.

-

Lung Cancer Study :

- A549 lung cancer cells exhibited reduced proliferation upon treatment with this compound, along with reactivation of RASSF1A, indicating potential for use in lung cancer therapies.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Catalytic and Non-Catalytic Roles : Research indicates that DNMT1 not only mediates DNA methylation but also participates in various cellular processes such as DNA damage repair and cell cycle regulation. Inhibition by this compound may disrupt these processes, leading to enhanced apoptosis in cancer cells .

- Impact on Tumor Microenvironment : Inhibition of DNMT1 by this compound has been shown to alter immune cell infiltration within tumors, potentially enhancing anti-tumor immunity .

Eigenschaften

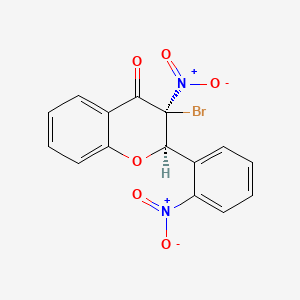

Molekularformel |

C15H9BrN2O6 |

|---|---|

Molekulargewicht |

393.14 g/mol |

IUPAC-Name |

(2R,3S)-3-bromo-3-nitro-2-(2-nitrophenyl)-2H-chromen-4-one |

InChI |

InChI=1S/C15H9BrN2O6/c16-15(18(22)23)13(19)10-6-2-4-8-12(10)24-14(15)9-5-1-3-7-11(9)17(20)21/h1-8,14H/t14-,15+/m1/s1 |

InChI-Schlüssel |

QDGZPZFFDOYRGY-CABCVRRESA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@](C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)C2C(C(=O)C3=CC=CC=C3O2)([N+](=O)[O-])Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.